N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position and a (5-(4-chlorophenyl)isoxazol-3-yl)methyl moiety at the carboxamide nitrogen. The 4-fluorophenyl group on the pyrrolidone ring may contribute to electronic effects and metabolic stability. This structural combination suggests optimization for bioactivity while balancing physicochemical properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-15-3-1-13(2-4-15)19-10-17(25-29-19)11-24-21(28)14-9-20(27)26(12-14)18-7-5-16(23)6-8-18/h1-8,10,14H,9,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKGNGEAKKICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-3-carboxamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Bioactivity Comparison
Key Observations
Structural Variations and Bioactivity: The sulfonamide-linked dihydroisoquinoline derivative () exhibits higher cytotoxicity (0.602%) compared to other analogs, suggesting that sulfonamide groups may enhance cellular stress . Replacement of the isoxazole ring with a 1,3,4-thiadiazole () introduces sulfur, which may alter electronic properties and binding interactions. The 4-methoxyphenyl substituent in this compound could improve solubility due to its electron-donating nature . The isopropyl-substituted thiadiazole () highlights the role of alkyl groups in modulating steric effects, though bioactivity data remain unreported .
Substituent Effects :
- 4-Fluorophenyl is a common substituent in this class, likely chosen for its balance of electronegativity and metabolic stability. Its presence in both the target compound and ’s derivatives suggests a conserved pharmacophore .
- 4-Chlorophenyl on the isoxazole (target compound) vs. 4-fluorophenyl in ’s isoxazole-aniline derivative: Chlorine’s higher lipophilicity may enhance membrane permeability but could increase off-target interactions .
Physicochemical Properties :
- The 1,3,4-thiadiazole derivative () has a predicted density of 1.427 g/cm³ and pKa of 8.29, indicating moderate solubility at physiological pH. Comparable data for the target compound are unavailable but could be inferred to differ due to the isoxazole’s polarity .
Research Findings and Gaps
- provides the most direct bioactivity data for analogs, but the target compound’s specific inhibition or cytotoxicity remains unstudied in the provided literature.
- Synthetic accessibility varies: The aniline-linked isoxazole () was synthesized in low yield (14%), suggesting challenges in optimizing such derivatives .
- SAR Gaps : The role of the methylene linker between the isoxazole and pyrrolidine in the target compound is unexplored in the evidence. Comparative studies with ether or sulfone linkers could clarify its importance.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 4-chlorophenylisoxazole moiety.
- Condensation reactions to couple the pyrrolidine-3-carboxamide core with the fluorophenyl group.
- Cyclization under controlled temperatures (e.g., 60–80°C) using catalysts like DMAP (4-dimethylaminopyridine) .
Critical parameters: - Solvent choice (e.g., DMF for solubility vs. THF for steric hindrance reduction).
- Reaction time optimization (e.g., 12–24 hours for amide bond formation) .
Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | DMF, 70°C, 18 hr | 65 | 92% | |
| 2 | THF, RT, 12 hr | 78 | 95% |
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
Methodological Answer:
Q. What preliminary biological assays are recommended for evaluating its activity?
Methodological Answer:
- Antimicrobial Screening:
- MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli using broth microdilution (IC50 typically 5–20 µM) .
- Cytotoxicity Assays:
- Enzyme Inhibition:
- Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization .
Advanced Research Questions
Q. How can reaction intermediates be isolated and characterized to optimize synthetic pathways?
Methodological Answer:
- Flash Chromatography: Use gradient elution (hexane:EtOAc) to separate intermediates like the isoxazole-pyrrolidine precursor .
- LC-MS Monitoring: Track real-time formation of intermediates (e.g., acyl chloride intermediate detected at m/z 320) .
- Mechanistic Studies:
- DFT Calculations predict transition states for cyclization steps (e.g., activation energy ~25 kcal/mol) .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents?
Methodological Answer:
- Fluorophenyl vs. Chlorophenyl:
- Fluorine enhances metabolic stability but reduces solubility (logP increases by ~0.5) .
- Chlorine improves target binding affinity (ΔG = -2.3 kcal/mol in docking studies) .
- Isoxazole Ring Modifications:
- Methyl substitution at C5 increases steric bulk, reducing off-target interactions .
Q. How can computational modeling guide target identification?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. What strategies mitigate impurities from side reactions during synthesis?
Methodological Answer:
- Byproduct Identification:
- LC-MS detects dimerization products (e.g., m/z 950 for diastereomers) .
- Protecting Groups:
- Use Boc (tert-butyloxycarbonyl) for amine protection during coupling steps .
Q. How to improve aqueous solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
